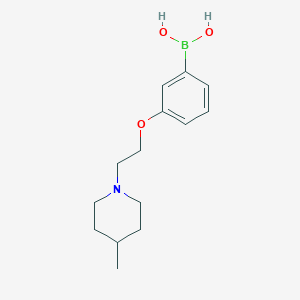
(3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-yl ethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the phenylboronic acid derivative: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.
Introduction of the 4-methylpiperidin-1-yl ethoxy group: This step involves the reaction of the intermediate with 4-methylpiperidine and ethylene oxide under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Boronate esters or other reduced boron-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry:
Catalysis: The boronic acid group can act as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutics: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which (3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydroisoquinoline
Uniqueness:
- Structural Features: The presence of both a boronic acid group and a 4-methylpiperidin-1-yl ethoxy group makes it unique compared to other similar compounds.
- Reactivity: Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other compounds with similar structures.
- Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
属性
分子式 |
C14H22BNO3 |
|---|---|
分子量 |
263.14 g/mol |
IUPAC 名称 |
[3-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO3/c1-12-5-7-16(8-6-12)9-10-19-14-4-2-3-13(11-14)15(17)18/h2-4,11-12,17-18H,5-10H2,1H3 |
InChI 键 |
PLQQEVNFTGIWRN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)OCCN2CCC(CC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)
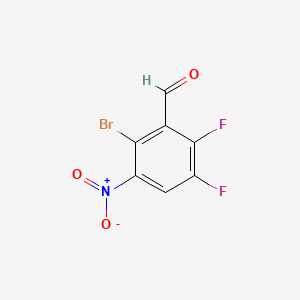
![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
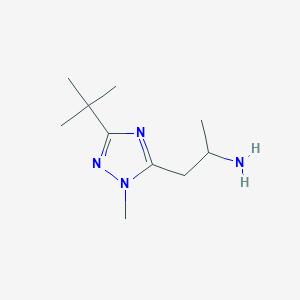
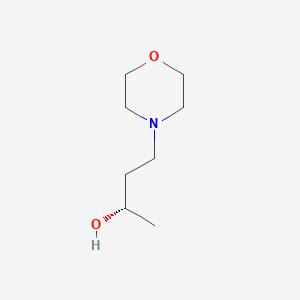
![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
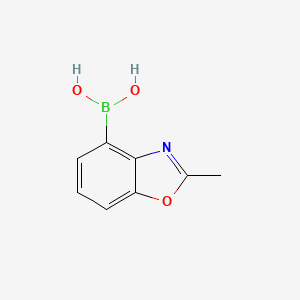
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
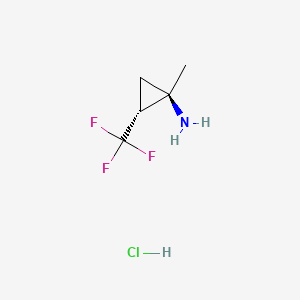
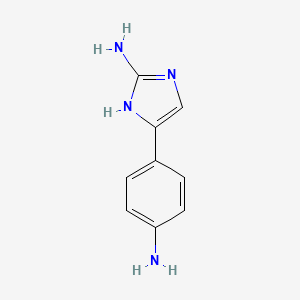
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
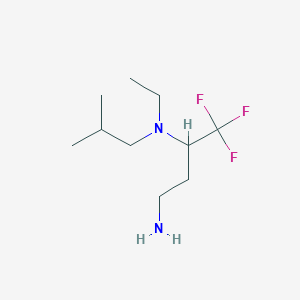
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
